molecular formula C19H21BrN2O4 B2876637 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 915874-10-1

6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2876637
CAS No.: 915874-10-1
M. Wt: 421.291
InChI Key: MXIZUQPXCODYQF-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a methoxy group, and a piperazine moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methoxy-substituted chromenone, followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The final step involves the addition of the 2-methylprop-2-enyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-Bromo-8-hydroxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one.

    Reduction: Formation of 6-Hydro-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine moiety are likely involved in binding to the target, while the methoxy group may influence the compound’s overall stability and solubility. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxy-2-methylquinoline
  • 3-Benzyl-6-bromo-2-methoxyquinoline
  • 6-Bromo-4-hydroxy-2-methylquinoline

Uniqueness

6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, sets it apart from other similar compounds, potentially offering unique binding interactions and biological activities.

Properties

IUPAC Name

6-bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4/c1-12(2)11-21-4-6-22(7-5-21)18(23)15-9-13-8-14(20)10-16(25-3)17(13)26-19(15)24/h8-10H,1,4-7,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIZUQPXCODYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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